

What is the chemical structure of 5-Pyrrolidinomethyluridine?

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Compound of Interest

Compound Name: 5-Pyrrolidinomethyluridine

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An In-Depth Technical Guide to 5-Pyrrolidinomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a modified pyrimidine nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of uridine, a fundamental component of ribonucleic acid (RNA), this compound belongs to a class of molecules known for their diverse biological activities, including antitumor and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of **5-**

Pyrrolidinomethyluridine, with a focus on its potential as a subject of further research and drug development.

Chemical Structure and Identification

5-Pyrrolidinomethyluridine is characterized by the attachment of a pyrrolidinomethyl group to the 5-position of the uracil base of uridine.

Chemical Structure:

Chemical Structure of 5-Pyrrolidinomethyluridine



Figure 1: 2D Chemical Structure of **5-Pyrrolidinomethyluridine**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1- ylmethyl)pyrimidine-2,4-dione
CAS Number	1613530-41-8
Canonical SMILES	O[C@H]1INVALID-LINKINVALID-LINK O[C@@H]1CO
Molecular Formula	C14H21N3O6
Molecular Weight	327.34 g/mol

Physicochemical Properties

While exhaustive experimental data for **5-Pyrrolidinomethyluridine** is not readily available in public literature, its physicochemical properties can be predicted based on its chemical structure. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Predicted Physicochemical Properties



Property	Predicted Value
рКа	9.23 ± 0.10
LogP	-1.5
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	7
Molar Refractivity	79.4 cm ³
Polar Surface Area	127 Ų
Rotatable Bonds	4

Note: These values are computationally predicted and may differ from experimental values.

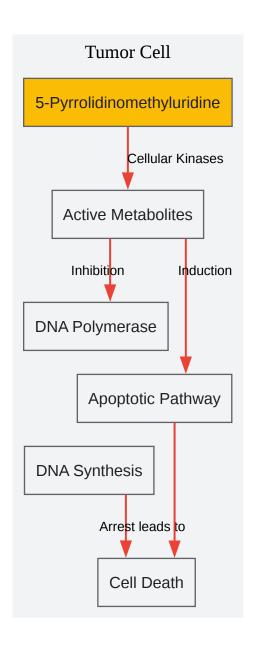
Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 5-

Pyrrolidinomethyluridine is not extensively documented in publicly accessible literature. However, the synthesis of related 5-substituted uridine derivatives typically follows a general synthetic strategy. A plausible synthetic route for **5-Pyrrolidinomethyluridine** would likely involve the following conceptual steps:







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